molecular formula C16H16Cl2N2O3S B3435345 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B3435345
M. Wt: 387.3 g/mol
InChI Key: WAHDSTNDWYVIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide” is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . It has a molecular formula of C16H16Cl2N2O3S and a molecular weight of 387.28084 .


Synthesis Analysis

The synthesis of this compound involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed through 1H and 13C NMR spectroscopy data . The compound appears as pale yellow crystals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .


Physical And Chemical Properties Analysis

The compound forms pale yellow crystals . It has a melting point of 186–188 °C . The 1H NMR and 13C NMR spectroscopy data provide detailed information about the structure of the compound .

Mechanism of Action

2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including the compound , are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . Molecular docking studies with COX-2 have shown that the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Future Directions

The compound and its derivatives are promising anti-inflammatory agents . Future research could focus on further exploring their potential as anti-inflammatory agents, optimizing their synthesis, and investigating their safety and efficacy in biological systems.

properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-3-10-8(2)24-16(14(10)15(19)22)20-13(21)7-23-12-5-4-9(17)6-11(12)18/h4-6H,3,7H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHDSTNDWYVIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,4-Dichlorophenoxy)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 5
2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.